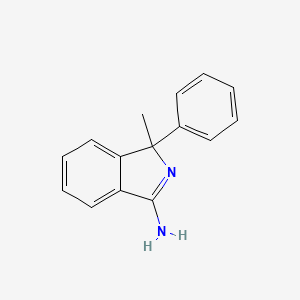![molecular formula C29H27N5O B12919287 7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine CAS No. 918795-49-0](/img/structure/B12919287.png)
7-[1-(Triphenylmethoxy)pent-4-en-2-yl]-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a trityloxy group attached to a pent-4-en-2-yl chain, which is further connected to a purine ring system. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trityloxy Intermediate: The trityloxy group is introduced by reacting triphenylmethanol with an appropriate alkyl halide under basic conditions.
Alkylation of the Purine Ring: The trityloxy intermediate is then reacted with a purine derivative, such as 6-chloropurine, under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-2-yl chain, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the purine ring or the trityloxy group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It can serve as a probe to investigate the mechanisms of enzyme action and nucleic acid binding.
Medicine: In medicine, purine derivatives are explored for their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. This compound may be evaluated for its efficacy in these areas through in vitro and in vivo studies.
Industry: In the industrial sector, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
- 6-Chloropurine
- 7-Deazapurine
- 2-Aminopurine
Comparison: Compared to similar compounds, 7-(1-(Trityloxy)pent-4-en-2-yl)-7H-purin-6-amine is unique due to the presence of the trityloxy group and the pent-4-en-2-yl chain. These structural features confer distinct chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. The trityloxy group also provides a handle for further functionalization, making this compound versatile for various applications.
Properties
CAS No. |
918795-49-0 |
|---|---|
Molecular Formula |
C29H27N5O |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
7-(1-trityloxypent-4-en-2-yl)purin-6-amine |
InChI |
InChI=1S/C29H27N5O/c1-2-12-25(34-21-33-28-26(34)27(30)31-20-32-28)19-35-29(22-13-6-3-7-14-22,23-15-8-4-9-16-23)24-17-10-5-11-18-24/h2-11,13-18,20-21,25H,1,12,19H2,(H2,30,31,32) |
InChI Key |
RNHZNLHAUWIAAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NC5=NC=NC(=C54)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)
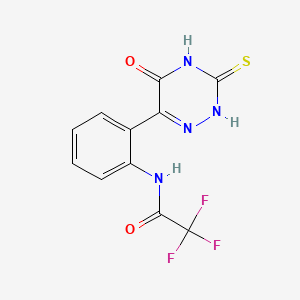
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B12919215.png)

![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)
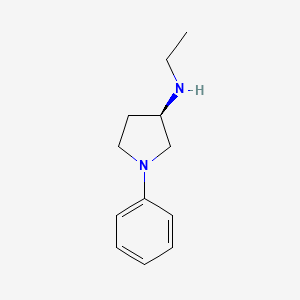
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12919240.png)
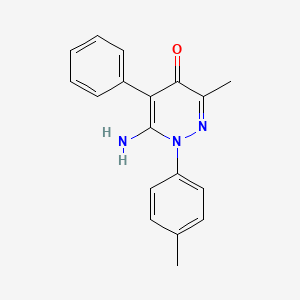


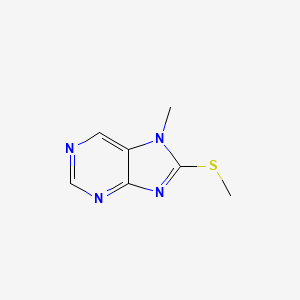

![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
